9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core modified with substituents at positions 2, 8, and 7. The 8-oxo group contributes to hydrogen-bonding capabilities.
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-22(2,3)12-8-10-13(11-9-12)27-20-17(25-21(27)30)16(18(23)29)24-19(26-20)14-6-4-5-7-15(14)28(31)32/h4-11H,1-3H3,(H2,23,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEENNPPBVGWZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with the molecular formula C22H20N6O4 and a molecular weight of 432.4 g/mol, is a compound of interest in various biological studies. Its unique structure and properties suggest potential applications in pharmacology and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O4 |
| Molecular Weight | 432.4 g/mol |
| Purity | Typically ≥ 95% |
| CAS Number | 898446-49-6 |
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. The presence of the nitrophenyl and purine moieties suggests mechanisms involving radical scavenging and modulation of cellular signaling pathways.
- Antioxidant Activity : The compound has been shown to act as a radical scavenger, which can mitigate oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
- Inhibition of Tumor Growth : Studies on similar purine derivatives have indicated potential inhibitory effects on tumor cell proliferation. The structural analogs often interact with key enzymes involved in nucleic acid metabolism, thereby affecting cancer cell viability.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Hepatocarcinogenesis : A study examined derivatives of phenyl N-tert-butyl nitrone and their effects on hepatocarcinogenesis. It was found that specific derivatives could reduce oxidative injury and preneoplastic lesions in liver tissues . This suggests that similar compounds might exhibit protective effects against liver cancer.
- Cytotoxicity Screening : In a screening assay for cytotoxicity against various cell lines, compounds structurally related to this purine derivative showed varying degrees of inhibition against tumor cell lines, indicating potential therapeutic applications .
- Antiviral Properties : Research into N-heterocycles has highlighted their potential as antiviral agents. Compounds with structural similarities have demonstrated significant activity against viral replication mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations
Substituent Effects on Lipophilicity :
- The tert-butyl group in the target compound likely increases lipophilicity compared to analogs with smaller alkyl/alkoxy groups (e.g., methyl in or ethoxy in ). This property may enhance membrane permeability but reduce aqueous solubility.
- The 2-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like methoxy () or hydroxy (), which could modulate electronic interactions in binding pockets.
Functional Group Diversity :
- Fluorine in and nitro in the target compound may confer metabolic resistance, whereas hydroxy groups () increase polarity and susceptibility to conjugation.
Synthetic Utility :
- Compounds like and are marketed as high-purity intermediates, suggesting the target compound could serve similar roles in multistep syntheses.
Research and Application Insights
- Kinase Inhibition : The purine-6-carboxamide scaffold is prevalent in kinase inhibitors (e.g., Janus kinase inhibitors). The tert-butyl and nitrophenyl groups in the target compound may optimize binding to hydrophobic pockets or allosteric sites, though specific activity data are lacking .
- Material Science : Nitro groups can participate in charge-transfer complexes, suggesting applications in organic electronics or explosives detection.
Q & A
Q. What are the key considerations for synthesizing 9-(4-(tert-butyl)phenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with high yield and purity?
- Methodological Answer : Synthesis requires multi-step organic reactions with precise control of:
- Temperature : Elevated temperatures (e.g., 70–100°C) for condensation steps (e.g., purine core formation) .
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective functionalization of the purine scaffold .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance reactivity .
- Purification : Reverse-phase chromatography (acetonitrile/water gradients) to isolate the final product .
- Critical Data : Typical yields range from 60–90% under optimized conditions, with purity >95% confirmed by HPLC .
Q. How do the solubility and stability of this compound influence experimental design in biological assays?
- Methodological Answer :
- Solubility : Moderate solubility in DMSO (10–20 mM stock solutions) due to hydrophobic tert-butyl and nitrophenyl groups; aqueous solubility is pH-dependent (enhanced at pH <5 via carboxamide protonation) .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C. Stability in cell culture media should be verified via LC-MS over 24–48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s enzyme inhibition potency across different studies?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in buffer pH, ionic strength, or cofactor concentrations (e.g., ATP levels in kinase assays). Standardize protocols using reference inhibitors .
- Structural Analogues : Compare activity with derivatives (e.g., replacing tert-butyl with fluorophenyl) to identify substituent-specific effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to nitro group orientation .
Q. What advanced techniques validate the compound’s mechanism of action in modulating inflammatory pathways?
- Methodological Answer :
- Target Identification : Use CRISPR-Cas9 knockout models to confirm dependency on specific targets (e.g., NF-κB or COX-2) .
- Pathway Analysis : Phosphoproteomics (LC-MS/MS) to map downstream signaling changes post-treatment .
- In Vivo Validation : Dose-response studies in murine inflammation models (e.g., carrageenan-induced paw edema) with histopathological correlation .
Q. How can computational methods optimize the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of purine derivatives to predict logP, bioavailability, and metabolic stability .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) at non-critical positions (e.g., para to tert-butyl) to enhance solubility .
- MD Simulations : Assess binding pocket dynamics to prioritize modifications that maintain target engagement .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions in scaled-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent ratios .
- Response Surface Methodology (RSM) : Identify optimal conditions for maximizing yield while minimizing byproduct formation .
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Internal Controls : Include reference compounds (e.g., staurosporine for kinase assays) in every assay plate .
- Quality Metrics : Calculate Z’-factors to validate assay robustness; discard batches with Z’ <0.5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
